1-(2-Hydroxyethyl)piperidine-4-carbonitrile
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Overview
Description
1-(2-Hydroxyethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C8H14N2O It is characterized by a piperidine ring substituted with a hydroxyethyl group and a nitrile group
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of various pharmaceuticals .
Mode of Action
It is known that the compound can participate in various chemical reactions due to its functional groups . The hydroxyethyl group (-CH2-CH2-OH) and the nitrile group (-CN) can undergo a variety of chemical reactions, potentially interacting with biological targets.
Biochemical Pathways
As a chemical intermediate, it may be involved in the synthesis of bioactive molecules that can influence various biochemical pathways .
Pharmacokinetics
As a small molecule, it may have good bioavailability, but this would depend on many factors, including its chemical stability, solubility, and the presence of transporters in the body .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds, which may have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with ethylene oxide in the presence of a base, followed by the introduction of a nitrile group using cyanogen bromide or similar reagents. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C) are often used.
Solvent: Solvents like ethanol or methanol are commonly employed.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: 1-(2-Oxoethyl)piperidine-4-carbonitrile.
Reduction: 1-(2-Aminoethyl)piperidine-4-carbonitrile.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
1-(2-Hydroxyethyl)piperidine-4-methanol: Contains a hydroxymethyl group instead of a nitrile.
1-(2-Hydroxyethyl)piperidine-4-carboxylic acid: Features a carboxylic acid group in place of the nitrile.
Uniqueness: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPKOWXZGFJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550515 |
Source
|
Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-73-0 |
Source
|
Record name | 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21168-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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